molecular formula C18H18N4O2 B2492902 5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide CAS No. 2034390-79-7

5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2492902
CAS No.: 2034390-79-7
M. Wt: 322.368
InChI Key: PFXVKZGCTATHRL-UHFFFAOYSA-N
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Description

5-Methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoxazole derivatives and features a combination of heterocyclic rings, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the core heterocyclic structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring system

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution reactions could employ halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as antimicrobial or anti-inflammatory effects.

  • Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research would be needed to elucidate the exact mechanism.

Comparison with Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol

  • Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Uniqueness: This compound is unique due to its specific combination of functional groups and heterocyclic rings, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

5-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-10-15(21-24-12)18(23)20-14-7-3-2-6-13(14)16-11-22-9-5-4-8-17(22)19-16/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXVKZGCTATHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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